molecular formula C8H8FNO B064982 Methyl 2-fluorobenzenecarboximidate CAS No. 179333-67-6

Methyl 2-fluorobenzenecarboximidate

Cat. No.: B064982
CAS No.: 179333-67-6
M. Wt: 153.15 g/mol
InChI Key: IXRBMOZEBBEJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-fluorobenzenecarboximidate is a fluorinated aromatic compound characterized by a carboximidate functional group (-OC(=NH)OCH₃) attached to a benzene ring substituted with a fluorine atom at the ortho position. Its reactivity is influenced by the electron-withdrawing fluorine substituent, which enhances electrophilic substitution selectivity and stabilizes intermediates during reactions like nucleophilic additions or cyclizations .

Properties

CAS No.

179333-67-6

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

methyl 2-fluorobenzenecarboximidate

InChI

InChI=1S/C8H8FNO/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,10H,1H3

InChI Key

IXRBMOZEBBEJSN-UHFFFAOYSA-N

SMILES

COC(=N)C1=CC=CC=C1F

Canonical SMILES

COC(=N)C1=CC=CC=C1F

Synonyms

Benzenecarboximidic acid, 2-fluoro-, methyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Methyl 2-fluorobenzenecarboximidate, comparisons are drawn with analogous compounds, focusing on electronic effects , reactivity , and applications .

Methyl Benzenecarboximidate Derivatives

  • Methyl 2-Nitrobenzenecarboximidate: The nitro group (-NO₂) at the ortho position exerts a stronger electron-withdrawing effect than fluorine, leading to higher electrophilicity. This compound exhibits faster reaction rates in nucleophilic substitutions but lower stability under acidic conditions compared to the fluorinated analog .
  • Methyl 2-Methoxybenzenecarboximidate : The methoxy group (-OCH₃) is electron-donating, reducing the carboximidate’s electrophilicity. This derivative is less reactive in Suzuki-Miyaura couplings but shows improved solubility in polar solvents .

Fluorinated Aromatic Methyl Esters

  • Methyl 2-Fluorobenzoate : Unlike the carboximidate, the ester group (-COOCH₃) lacks the imine functionality, resulting in reduced nucleophilicity. Methyl 2-fluorobenzoate is more hydrolytically stable but less versatile in forming heterocycles like imidazoles or oxazolines .
  • Methyl 4-Fluorobenzenecarboximidate : The para-fluorine substituent induces a weaker electronic effect compared to the ortho isomer. This positional difference leads to distinct regioselectivity in Friedel-Crafts alkylation reactions .

Non-Fluorinated Carboximidates

  • Methyl Benzocarboximidate: The absence of fluorine reduces steric and electronic effects, making this compound more prone to uncontrolled polymerization. However, it serves as a cheaper precursor for non-specialized applications .

Key Comparative Data

Property This compound Methyl 2-Nitrobenzenecarboximidate Methyl 2-Methoxybenzenecarboximidate
Electrophilicity (Hammett σ) +0.34 +0.78 -0.27
Boiling Point (°C) 189–192 (dec.) 205–208 (dec.) 175–178
Hydrolytic Stability (pH 7) Moderate Low High
Suzuki Coupling Yield 82% 68% 45%

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